Chlorhydrate de Zintérol

Vue d'ensemble

Description

Le chlorhydrate de zinterol est un agoniste β2-adrénergique puissant et sélectif. Il est connu pour sa capacité à augmenter les niveaux de calcium intracellulaire de manière dépendante de la concentration. Ce composé est principalement utilisé dans la recherche scientifique pour étudier les fonctions des récepteurs β2-adrénergiques et les processus physiologiques associés .

Applications De Recherche Scientifique

Zinterol Hydrochloride is widely used in scientific research due to its selective action on β2-adrenoceptors. Some key applications include:

Chemistry: Studying the binding affinity and selectivity of β2-adrenoceptor agonists.

Biology: Investigating the role of β2-adrenoceptors in cellular signaling pathways.

Medicine: Exploring potential therapeutic applications for conditions like asthma and cardiovascular diseases.

Industry: Used in the development of new β2-adrenoceptor agonists for pharmaceutical applications

Mécanisme D'action

Target of Action

Zinterol hydrochloride is a potent and selective agonist for the β2-adrenoceptor . It also demonstrates activity towards β1 and β3 receptors . These adrenoceptors are part of the G protein-coupled receptor family and play crucial roles in various physiological processes.

Mode of Action

Zinterol hydrochloride interacts with its targets, the β-adrenoceptors, by binding to them and activating them . This interaction leads to an increase in intracellular cyclic AMP (cAMP) levels . The increase in cAMP levels is concentration-dependent, with an EC50 of 2.2 nM .

Biochemical Pathways

The activation of β-adrenoceptors by Zinterol hydrochloride leads to the stimulation of the adenylate cyclase-cAMP-protein kinase A (PKA) pathway . This results in the phosphorylation of proteins such as phospholamban, troponin I, and C-protein , which are involved in the regulation of cardiac muscle contraction and relaxation.

Result of Action

The activation of β-adrenoceptors by Zinterol hydrochloride and the subsequent increase in cAMP levels lead to various cellular effects. For instance, it has been shown to increase glucose uptake in brown adipocytes . Additionally, it has been associated with the induction of ventricular arrhythmias in conscious heart failure rabbits .

Safety and Hazards

Zinterol hydrochloride is classified as an eye irritant (Category 2A), according to the GHS classification . It has a hazard statement H319, which means it causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing eye protection, and seeking medical advice if eye irritation persists .

Analyse Biochimique

Biochemical Properties

Zinterol hydrochloride plays a significant role in biochemical reactions by selectively binding to β2-adrenergic receptors. These receptors are G-protein-coupled receptors that activate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . The compound interacts with various enzymes and proteins, including adenylate cyclase and protein kinase A (PKA). The binding of Zinterol hydrochloride to β2-adrenergic receptors results in the activation of adenylate cyclase, which converts ATP to cAMP. The increased cAMP levels activate PKA, which then phosphorylates various target proteins, leading to diverse cellular responses .

Cellular Effects

Zinterol hydrochloride has profound effects on various cell types and cellular processes. In cardiac myocytes, it enhances L-type Ca2+ currents, leading to increased contractility . In adipocytes, Zinterol hydrochloride stimulates lipolysis by increasing cAMP levels, which activate hormone-sensitive lipase . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in brown adipocytes, Zinterol hydrochloride increases glucose uptake and enhances thermogenesis by activating β3-adrenergic receptors .

Molecular Mechanism

The molecular mechanism of Zinterol hydrochloride involves its binding to β2-adrenergic receptors, leading to the activation of Gs proteins. This activation stimulates adenylate cyclase, resulting in increased cAMP production . The elevated cAMP levels activate PKA, which phosphorylates various downstream targets, including ion channels, enzymes, and transcription factors. This cascade of events leads to changes in cellular functions, such as increased heart rate, bronchodilation, and enhanced lipolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zinterol hydrochloride can vary over time. The compound is relatively stable when stored under appropriate conditions, such as desiccated and at room temperature . Its effects on cellular functions can change over time due to receptor desensitization and downregulation.

Dosage Effects in Animal Models

The effects of Zinterol hydrochloride in animal models are dose-dependent. At low doses, the compound can enhance cardiac contractility and promote bronchodilation without significant adverse effects . At higher doses, Zinterol hydrochloride may induce ventricular arrhythmias and other toxic effects . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

Zinterol hydrochloride is involved in several metabolic pathways. It primarily acts through the β2-adrenergic receptor-mediated pathway, leading to the activation of adenylate cyclase and increased cAMP levels . The compound also affects the metabolism of lipids and glucose by activating hormone-sensitive lipase and enhancing glucose uptake in adipocytes . Additionally, Zinterol hydrochloride influences the metabolic flux of various metabolites, contributing to its diverse physiological effects.

Transport and Distribution

Within cells and tissues, Zinterol hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target receptors. Zinterol hydrochloride’s localization within tissues is crucial for its pharmacological effects, as it needs to reach β2-adrenergic receptors to exert its actions .

Subcellular Localization

Zinterol hydrochloride’s subcellular localization is primarily determined by its interaction with β2-adrenergic receptors, which are predominantly located on the plasma membrane . The compound’s activity is influenced by its ability to bind to these receptors and activate downstream signaling pathways. Post-translational modifications, such as phosphorylation, may also play a role in directing Zinterol hydrochloride to specific cellular compartments, enhancing its efficacy and specificity .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de zinterol implique plusieurs étapes, à partir de l'amine aromatique appropriée. Les étapes clés incluent :

Amination : Introduction du groupe amino sur le cycle aromatique.

Hydroxylation : Addition de groupes hydroxyle sur le cycle aromatique.

Sulfonation : Introduction du groupe méthanesulfonamide.

Formation du chlorhydrate : Conversion en forme de sel de chlorhydrate pour la stabilité et la solubilité.

Méthodes de production industrielle

La production industrielle du chlorhydrate de zinterol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela inclut le contrôle de la température, de la pression et l'utilisation de catalyseurs pour améliorer les vitesses de réaction .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de zinterol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion de groupes hydroxyle en groupes carbonyle.

Réduction : Réduction de groupes nitro en groupes amino.

Substitution : Remplacement de groupes fonctionnels sur le cycle aromatique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome.

Produits majeurs

Les produits majeurs formés à partir de ces réactions comprennent divers dérivés du chlorhydrate de zinterol avec des groupes fonctionnels modifiés, qui sont utiles pour étudier les relations structure-activité .

Applications de la recherche scientifique

Le chlorhydrate de zinterol est largement utilisé dans la recherche scientifique en raison de son action sélective sur les récepteurs β2-adrénergiques. Certaines applications clés incluent :

Chimie : Étude de l'affinité de liaison et de la sélectivité des agonistes des récepteurs β2-adrénergiques.

Biologie : Investigation du rôle des récepteurs β2-adrénergiques dans les voies de signalisation cellulaire.

Médecine : Exploration des applications thérapeutiques potentielles pour des affections telles que l'asthme et les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux agonistes des récepteurs β2-adrénergiques pour des applications pharmaceutiques

Mécanisme d'action

Le chlorhydrate de zinterol exerce ses effets en se liant sélectivement aux récepteurs β2-adrénergiques. Cette liaison augmente les niveaux de calcium intracellulaire, conduisant à diverses réponses physiologiques telles que la relaxation musculaire et la bronchodilatation. Les cibles moléculaires comprennent le récepteur β2-adrénergique et les voies de signalisation associées aux protéines G .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhydrate de tamsulosine : Un autre agoniste sélectif des récepteurs adrénergiques.

Chlorhydrate de RS 67333 : Un agoniste sélectif des récepteurs de la sérotonine.

Chlorhydrate de GMQ : Un agoniste sélectif des récepteurs du glutamate

Unicité

Le chlorhydrate de zinterol est unique en raison de sa forte sélectivité pour les récepteurs β2-adrénergiques et de sa capacité à induire des réponses physiologiques spécifiques sans effets hors cible importants. Cela en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

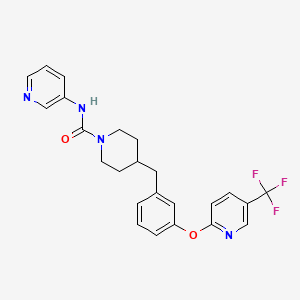

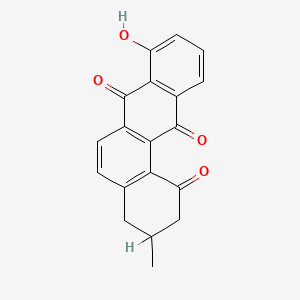

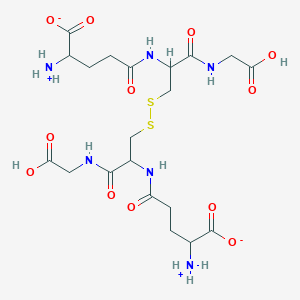

N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S.ClH/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25;/h4-11,18,20-23H,12-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNUBJDWJFOMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37000-20-7 (Parent) | |

| Record name | Zinterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701000591 | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38241-28-0, 79561-61-8 | |

| Record name | Zinterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinterol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079561618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZINTEROL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38241-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569D41K4F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.